molecular formula C9H6F2O4 B13568111 2-Difluoromethoxy-4-formylbenzoic acid

2-Difluoromethoxy-4-formylbenzoic acid

Cat. No.: B13568111
M. Wt: 216.14 g/mol
InChI Key: MCFOTIOMCXXYNR-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-4-formylbenzoic acid is a fluorinated aromatic compound characterized by a benzoic acid backbone substituted with a difluoromethoxy group at the 2-position and a formyl group at the 4-position. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for pharmaceutical intermediates or agrochemical applications . Its synthesis typically involves halogenation and formylation steps, with the difluoromethoxy group introduced via nucleophilic substitution or fluorination reactions.

Properties

Molecular Formula

C9H6F2O4

Molecular Weight

216.14 g/mol

IUPAC Name

2-(difluoromethoxy)-4-formylbenzoic acid

InChI

InChI=1S/C9H6F2O4/c10-9(11)15-7-3-5(4-12)1-2-6(7)8(13)14/h1-4,9H,(H,13,14)

InChI Key

MCFOTIOMCXXYNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Difluoromethoxy-4-formylbenzoic acid typically involves the introduction of the difluoromethoxy group and the formyl group onto a benzoic acid derivative. One common method involves the reaction of 4-formylbenzoic acid with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-4-formylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Difluoromethoxy-4-carboxybenzoic acid.

    Reduction: 2-Difluoromethoxy-4-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Difluoromethoxy-4-formylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for the synthesis of pharmaceutical agents, especially those requiring fluorine-containing moieties for enhanced bioactivity.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-4-formylbenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the formyl group can participate in covalent bonding with target proteins. These interactions can modulate biological pathways and result in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-difluoromethoxy-4-formylbenzoic acid and structurally related compounds.

Property This compound 4-Formylbenzoic Acid 2-Methoxy-4-formylbenzoic Acid 2-Chloro-4-formylbenzoic Acid
Substituents -OCHF₂ (2), -CHO (4), -COOH (1) -CHO (4), -COOH (1) -OCH₃ (2), -CHO (4), -COOH (1) -Cl (2), -CHO (4), -COOH (1)
Molecular Weight (g/mol) 228.14 150.13 180.16 184.57
Lipophilicity (logP) 1.82 0.95 1.35 1.68
pKa (COOH) 2.9 2.5 2.8 2.6
Metabolic Stability High (due to -OCHF₂) Low Moderate Moderate
Synthetic Complexity High (fluorination steps) Low Moderate Moderate

Key Findings:

  • Fluorination Impact : The difluoromethoxy group enhances metabolic stability compared to methoxy or chloro analogs by resisting oxidative degradation .
  • Acidity : The electron-withdrawing effect of the difluoromethoxy group slightly increases the acidity of the carboxylic acid group compared to 4-formylbenzoic acid .
  • Lipophilicity: The compound’s logP value (1.82) is significantly higher than that of non-fluorinated analogs, improving membrane permeability .

Challenges in Direct Comparisons

The structural differences (e.g., fluorophenyl vs. difluoromethoxy substituents) preclude meaningful comparison. To address this gap, additional authoritative sources or experimental data specific to the target compound are required.

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